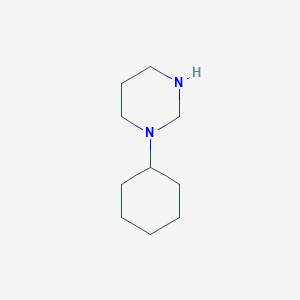
1,2-difluoro-3-(4-pentylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-difluoro-3-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C18H27F2 It is a derivative of cyclohexane, where the phenyl group is substituted with two fluorine atoms at the 2 and 3 positions, and a pentyl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Reagents: Boronic acid or boronate esters
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-difluoro-3-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3)
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-difluoro-3-(4-pentylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-difluoro-3-(4-pentylcyclohexyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentyl-(3,4-difluorophenyl)cyclohexane
- 4-Pentyl-(2,4-difluorophenyl)cyclohexane
- 4-Pentyl-(2,3-dichlorophenyl)cyclohexane
Uniqueness
1,2-difluoro-3-(4-pentylcyclohexyl)benzene is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the pentyl group also contributes to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H24F2 |
|---|---|
Poids moléculaire |
266.37 g/mol |
Nom IUPAC |
1,2-difluoro-3-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C17H24F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-8,13-14H,2-4,6,9-12H2,1H3 |
Clé InChI |
CLQUSRBWROFWKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8,8-dimethyl-8H-indolo[3,2,1-de]acridine](/img/structure/B8389201.png)

![1-[2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-phenyl]-ethanone](/img/structure/B8389221.png)







![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8389292.png)
![4-[(3-Iodophenyl)amino]-6-aminoquinazoline](/img/structure/B8389300.png)

![7-(2-Chloro-5-nitro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine](/img/structure/B8389312.png)
